Unveiling L-Ristosamine: A Technical Guide to its Discovery, Natural Source, and Analysis
Unveiling L-Ristosamine: A Technical Guide to its Discovery, Natural Source, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ristosamine is a naturally occurring 3-amino-2,3,6-trideoxy-L-ribo-hexose, a critical sugar component of the vancomycin-ristocetin group of glycopeptide antibiotics. These antibiotics are vital in treating severe infections caused by Gram-positive bacteria. The presence and structure of L-ristosamine are crucial for the biological activity of these antibiotics. This technical guide provides an in-depth overview of the discovery of L-ristosamine, its natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. The information is presented to aid researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Discovery and Natural Source
L-Ristosamine was discovered as a constituent of the antibiotic ristomycin (also known as ristocetin), which was first isolated in the 1950s from the fermentation broth of the actinomycete Amycolatopsis lurida.[1] Subsequent structural elucidation studies of ristomycin revealed the presence of several carbohydrate moieties, including the novel amino sugar, L-ristosamine.
The primary natural source of L-ristosamine is the glycopeptide antibiotic complex, ristomycin, produced by various species of the genus Amycolatopsis. Notably, Amycolatopsis sp. TNS106 has been identified as a producer of ristomycin A.[1]
Physicochemical and Spectroscopic Data
The precise characterization of L-Ristosamine is essential for its identification and for structure-activity relationship studies of the parent antibiotics.
Physicochemical Properties of L-Ristosamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₃ | PubChem CID: 171083 |
| Molecular Weight | 147.17 g/mol | PubChem CID: 171083 |
| IUPAC Name | (3R,4R,5S)-3-amino-4,5-dihydroxyhexanal | PubChem CID: 171083 |
| CAS Number | 51869-30-8 | PubChem CID: 171083 |
Spectroscopic Data for L-Ristosamine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for L-ristosamine derivatives, which are crucial for its structural confirmation.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.8 - 5.2 (anomeric proton, varies with anomer and derivative) | 90.0 - 100.0 (anomeric carbon) |
| 2 | 1.5 - 2.0 | 30.0 - 40.0 |
| 3 | 2.8 - 3.5 | 50.0 - 60.0 |
| 4 | 3.2 - 3.8 | 65.0 - 75.0 |
| 5 | 3.5 - 4.2 | 70.0 - 80.0 |
| 6 (CH₃) | 1.1 - 1.3 | 15.0 - 20.0 |
Note: Chemical shifts can vary depending on the solvent, derivatization, and the specific anomeric form.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key technique for determining the elemental composition of L-ristosamine. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.
| Ion | m/z | Description |
| [M+H]⁺ | 148.0968 | Protonated molecular ion |
| Fragment 1 | 130.0863 | Loss of H₂O |
| Fragment 2 | 112.0757 | Further loss of H₂O |
| Fragment 3 | 102.0913 | Loss of H₂O and CO |
Experimental Protocols
Fermentation for Ristomycin Production
Detailed protocols for the fermentation of Amycolatopsis species are crucial for obtaining the starting material for L-ristosamine isolation.
Materials:
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Amycolatopsis sp. strain (e.g., TNS106)
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Seed medium (e.g., Tryptic Soy Broth)
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Production medium (e.g., a defined medium with glucose and other nutrients)
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Shake flasks or fermenter
Procedure:
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Inoculate a seed culture of Amycolatopsis sp. in the seed medium and incubate at 28-30°C with shaking for 2-3 days.
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Transfer the seed culture to the production medium in a larger shake flask or a fermenter.
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Continue incubation at 28-30°C with aeration and agitation for 5-7 days.
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Monitor the production of ristomycin using analytical techniques such as HPLC.
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Harvest the fermentation broth when the ristomycin titer reaches its maximum.
Isolation and Purification of Ristomycin
Materials:
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Fermentation broth
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Adsorbent resin (e.g., Diaion HP-20)
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Solvents for elution (e.g., methanol, acetone)
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HPLC system for purification
Procedure:
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Separate the mycelium from the fermentation broth by centrifugation or filtration.
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Pass the supernatant through a column packed with an adsorbent resin.
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Wash the column with water to remove unbound impurities.
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Elute the bound ristomycin with a suitable organic solvent or a gradient of organic solvent in water.
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Concentrate the fractions containing ristomycin under reduced pressure.
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Further purify the crude ristomycin by preparative HPLC to obtain pure ristomycin A.
Hydrolysis of Ristomycin and Isolation of L-Ristosamine
Materials:
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Purified Ristomycin A
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Hydrochloric acid (HCl)
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Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)
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Ammonia solution
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Solvents for chromatography (e.g., butanol, pyridine, water)
Procedure:
-
Dissolve the purified ristomycin A in 2 M HCl.
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Heat the solution at 100°C for 2-4 hours to hydrolyze the glycosidic bonds.
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Cool the hydrolysate and apply it to a column packed with a strong cation-exchange resin (H⁺ form).
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Wash the column with water to remove neutral sugars and other non-basic components.
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Elute the bound amino sugars, including L-ristosamine, with a dilute ammonia solution (e.g., 0.3 M NH₄OH).
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Collect the fractions and monitor for the presence of amino sugars using a suitable method (e.g., ninhydrin test or TLC).
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Combine the fractions containing L-ristosamine and concentrate them under reduced pressure.
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Further purify the isolated L-ristosamine by paper chromatography or column chromatography using a solvent system such as butanol-pyridine-water.
Biosynthesis of L-Ristosamine
The biosynthesis of L-ristosamine proceeds via a multi-step enzymatic pathway starting from TDP-D-glucose. The genes for these enzymes are located within the ristomycin biosynthetic gene cluster in Amycolatopsis.
TDP-L-Ristosamine Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of TDP-L-Ristosamine.
Experimental Workflow for L-Ristosamine Isolation
Caption: Experimental workflow for the isolation of L-Ristosamine.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, natural source, and characterization of L-ristosamine. The detailed experimental protocols and biosynthetic pathway information serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. A thorough understanding of L-ristosamine is critical for the rational design and semi-synthesis of novel glycopeptide antibiotics with improved efficacy and reduced toxicity. Further research into the enzymatic machinery of L-ristosamine biosynthesis may open avenues for its biotechnological production and for the generation of novel glycosylated natural products.
